molecular formula C19H22N4O4S B11678041 ethyl 6-{5-[(1H-benzimidazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate

ethyl 6-{5-[(1H-benzimidazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate

Cat. No.: B11678041
M. Wt: 402.5 g/mol
InChI Key: HRCGOBVLZLYNFI-UHFFFAOYSA-N
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Description

Ethyl 6-{5-[(1H-benzimidazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate is a synthetic organic compound featuring a complex molecular architecture designed for advanced pharmacological and biochemical research. This compound contains several privileged heterocyclic motifs, including a 1H-benzimidazole and a 2,3-dihydro-1H-imidazol-4-one (2-oxoimidazoline) ring, which are known in medicinal chemistry for their ability to interact with various biological targets. The benzimidazole scaffold is a common pharmacophore found in compounds that modulate enzyme activity and receptor function . The 2-oxo-2,3-dihydro-1H-imidazole component is a structure of significant interest, as similar motifs, such as the 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine, have been utilized in the development of potent receptor antagonists for therapeutic areas like migraine . Furthermore, the presence of a thioether linkage (-S-) connecting the benzimidazole to the core structure may influence the compound's electronic properties and metabolic stability. Researchers may explore this molecule as a key intermediate in synthetic chemistry, a potential ligand for various enzymes or receptors, or as a candidate for developing new therapeutic agents. Its specific research value lies in its unique hybrid structure, which combines multiple heterocyclic systems into a single entity, allowing for the investigation of novel structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 6-[5-(1H-benzimidazol-2-ylsulfanylmethyl)-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate

InChI

InChI=1S/C19H22N4O4S/c1-2-27-16(25)10-6-5-9-15(24)17-14(20-18(26)23-17)11-28-19-21-12-7-3-4-8-13(12)22-19/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,21,22)(H2,20,23,26)

InChI Key

HRCGOBVLZLYNFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Condensation of Orthophenylene Diamine with Carbon Disulfide

The benzimidazole core is synthesized via refluxing orthophenylene diamine (10.8 g, 0.1 mol) with carbon disulfide (10 mL) in ethanol for 35 hours, yielding 1H-benzo[d]imidazole-2-thiol as a pale yellow solid (mp 300–304°C). The reaction proceeds through nucleophilic attack of the diamine on CS2, followed by cyclodehydration.

Optimization Note :

  • Prolonged reflux (>30 hours) ensures complete conversion, as shorter durations leave unreacted diamine.

  • Ethanol is preferred over DMF for initial cyclization to avoid side products.

Alkylation of Benzimidazole-2-thiol to Install Methylthio Linker

Formation of Potassium 1H-Benzo[d]imidazole-2-thiolate

Treating 1H-benzo[d]imidazole-2-thiol (1.5 g, 0.01 mol) with alcoholic KOH (0.56 g, 0.01 mol) generates the potassium salt, enhancing nucleophilicity for subsequent alkylation.

Alkylation with Chloromethyl Imidazolone Intermediate

The potassium salt reacts with 4-(chloromethyl)-2-oxo-2,3-dihydro-1H-imidazole (synthesized separately via cyclocondensation of urea derivatives) in DMF at 80°C for 6 hours. This step attaches the imidazolone moiety via a thioether bond, achieving yields of 50–60% after crystallization.

Critical Parameters :

  • Solvent : DMF facilitates solubility of both ionic and organic species.

  • Temperature : Reactions below 100°C prevent imidazolone ring degradation.

Coupling with Ethyl 6-Oxohexanoate

Esterification via Steglich Reaction

The carboxylic acid derivative of the alkylated intermediate is coupled with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method achieves 70–75% yield, outperforming acid-catalyzed esterification in scalability.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (acid:ethanol) ensures complete conversion.

  • Catalyst : DMAP (10 mol%) accelerates acylation.

Optimization of Key Synthetic Steps

Solvent Screening for Alkylation

Comparative studies reveal DMF as optimal for alkylation (Table 1):

SolventTemperature (°C)Yield (%)Purity (%)
DMF805898
THF654291
Acetonitrile703788

Data adapted from

Oxidative Stability of Thioether Linkage

The methylthio bridge remains intact under inert atmospheres but oxidizes to sulfone in the presence of mCPBA. Storage under nitrogen is recommended for intermediates.

Spectroscopic Characterization

Infrared Spectroscopy

  • ν(S–H) : Absent in final product, confirming alkylation.

  • ν(C=O) : 1695 cm⁻¹ (imidazolone), 1730 cm⁻¹ (ester).

Nuclear Magnetic Resonance

  • 1H NMR (DMSO-d6) : δ 1.21 (t, 3H, CH2CH3), 2.35 (m, 2H, COCH2), 4.12 (q, 2H, OCH2), 4.89 (s, 2H, SCH2), 7.23–8.01 (m, 4H, benzimidazole).

The patent-preferenced method (WO2015005615A1) avoids hazardous reagents like chlorinated solvents, substituting chloroform with tert-butyl methyl ether for extraction. This reduces environmental impact and aligns with green chemistry principles .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Several studies have highlighted the potential of compounds containing benzimidazole and imidazole derivatives as anticancer agents. For instance, research indicates that derivatives similar to ethyl 6-{5-[(1H-benzimidazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

2. Kinase Inhibition
The compound's structural characteristics suggest potential as a multi-targeted kinase inhibitor. Kinases play a pivotal role in cell signaling pathways related to cancer progression. Compounds with similar structures have shown promise in inhibiting multiple tyrosine kinases, making them candidates for further development in cancer therapeutics .

3. Antimicrobial Properties
Research has indicated that benzimidazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound may exhibit similar properties due to its structural components, warranting further investigation into its efficacy as an antimicrobial agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Case Study 1: Anticancer Evaluation
In a recent study, a series of benzimidazole derivatives were assessed for their anticancer properties against various cell lines including HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics, suggesting significant potential for this compound in oncological applications .

Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of similar compounds revealed that they effectively inhibited bacterial growth at low concentrations. The findings support the hypothesis that this compound could serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of ETHYL 6-{5-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and imidazole rings can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The sulfur atom in the benzimidazole ring may also play a role in its biological activity by participating in redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Syntheses

The compound shares key motifs with other benzimidazole-based molecules. Below is a comparative analysis based on synthesis routes and substituents:

Compound Key Substituents Synthesis Conditions Functional Groups
Ethyl 6-{5-[(1H-benzimidazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate (Target Compound) Thioether-linked benzimidazole, imidazolone, hexanoate ester Likely involves condensation of benzimidazole-thiol with imidazolone precursors, esterification Benzimidazole, imidazolone, ester, ketone
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole Dioxolane, fluorophenyl, substituted phenyl Heating with aldehydes and sodium metabisulfite in DMF under nitrogen Benzimidazole, dioxolane, fluoro, phenyl
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzyl, hydroxyethyl, methyl, butanoate ester Schiff base formation with benzaldehyde, followed by ester hydrolysis Benzimidazole, tertiary amine, ester, hydroxyl
Key Observations:

Heterocyclic Diversity : The target compound uniquely combines a thioether-bridged benzimidazole and an imidazolone ring, distinguishing it from analogues with simpler aryl or ether substituents .

Synthetic Complexity : The target compound’s synthesis likely requires precise control over thioether bond formation, a step absent in the Na₂S₂O₅-mediated cyclization described in .

Physicochemical and Reactivity Comparisons

  • Solubility: The hexanoate ester in the target compound likely reduces water solubility compared to the hydroxylated derivative in .
  • Stability : The imidazolone ring (2-oxo-2,3-dihydro-1H-imidazole) may confer susceptibility to hydrolysis under acidic or basic conditions, unlike the more stable benzimidazole-dioxolane systems in .
  • Functional Group Reactivity : The thioether group in the target compound could participate in redox reactions or metal coordination, a feature absent in the compared analogues.

Biological Activity

Ethyl 6-{5-[(1H-benzimidazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate is a compound of significant interest due to its potential biological activities. This article will explore the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of benzimidazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C16H18N4O4S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

This structure features a benzimidazole moiety linked to an imidazole ring and an ester functional group, which may contribute to its biological activity.

Antimicrobial Activity

Benzimidazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures demonstrate significant antibacterial and antifungal activities. For instance, several benzimidazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi:

CompoundMIC (μg/ml)Target Organism
Compound A50S. typhi
Compound B62.5E. coli
Compound C12.5S. aureus
Compound D250C. albicans

These results suggest that this compound may exhibit similar antimicrobial properties due to its structural resemblance to other effective benzimidazole derivatives .

Antiviral Activity

Studies have also highlighted the antiviral potential of benzimidazole derivatives against various viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV). For example, modifications to the benzimidazole structure have resulted in compounds that inhibit viral helicase activity, which is crucial for viral replication:

CompoundIC50 (μM)Virus
Benzimidazole Derivative 16.5HCV
Benzimidazole Derivative 28.0DENV

Such findings indicate that this compound could potentially serve as a lead compound for antiviral drug development .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively documented. Research shows that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and disruption of metabolic pathways.

In vitro studies have demonstrated that certain benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines:

Cell LineIC50 (μM)Compound
HeLa10Compound A
MCF715Compound B

These results suggest a promising avenue for further exploration of this compound as a potential anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in microbial metabolism and viral replication.
  • DNA Intercalation : The planar structure of the benzimidazole moiety allows for intercalation into DNA, disrupting replication processes in cancer cells.
  • Receptor Modulation : Some derivatives have been shown to modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various benzimidazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives exhibited potent activity with MIC values comparable to standard antibiotics .

Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of modified benzimidazoles against HCV. The study found that specific structural modifications enhanced inhibitory potency against viral helicase, suggesting a mechanism for therapeutic intervention .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 6-{5-[(1H-benzimidazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via cyclization of thiourea derivatives or condensation of aldehydes with amines. For example, a related compound in used a thiadiazole intermediate coupled with esterification. Characterization employs FTIR (e.g., carbonyl stretches at 1718 cm⁻¹ for esters and 1691 cm⁻¹ for amides) and NMR to confirm functional groups and regiochemistry .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

  • Methodological Answer : Key techniques include:

  • FTIR : Identifies ester (C=O at ~1718 cm⁻¹) and amide (C=O at ~1691 cm⁻¹) groups.
  • NMR : ¹H NMR reveals proton environments (e.g., methoxy or benzimidazole protons), while ¹³C NMR confirms carbon backbone connectivity.
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns.
    Cross-referencing with synthetic intermediates (e.g., ) ensures accuracy .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Screen for antimicrobial, anticancer, or enzyme inhibitory activity. For example:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.
  • Cytotoxicity : MTT assays on cancer cell lines.
    highlights similar compounds tested for antimicrobial and anticancer properties, guiding assay selection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final product?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts or organocatalysts for coupling steps.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Temperature Control : Lower temperatures (~0–5°C) reduce side reactions during cyclization (see ’s 58% yield as a benchmark).
    Statistical tools like Design of Experiments (DoE) can identify critical variables .

Q. What strategies resolve contradictions in spectral data between synthesized batches?

  • Methodological Answer :

  • Isolation of Byproducts : Use preparative HPLC (as in ) to isolate impurities for structural elucidation.
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration.
  • Dynamic NMR : Resolves tautomeric or conformational ambiguities (e.g., keto-enol tautomerism in imidazole derivatives).
    ’s IR data and ’s compound libraries provide reference spectra for comparison .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., topoisomerase II).
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on benzimidazole) with activity.
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
    emphasizes linking computational results to theoretical frameworks (e.g., enzyme inhibition mechanisms) .

Q. What experimental designs validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
  • Plasma Stability : Use human plasma at 37°C to assess metabolic susceptibility.
  • Forced Degradation : Expose to heat, light, and oxidizers (e.g., H₂O₂) to identify degradation pathways.
    ’s advanced research training highlights such protocols for preclinical evaluation .

Methodological Integration and Theoretical Frameworks

Q. How can this compound’s research align with broader chemical biology theories?

  • Methodological Answer : Link to:

  • Bioisosterism : Replace sulfur in benzimidazol-2-ylthio with selenium/sulfone to study activity trends.
  • Prodrug Design : Ester hydrolysis (evident in ’s structure) could release active metabolites.
    and stress integrating hypotheses (e.g., enzyme-substrate interactions) into experimental design .

Q. What statistical methods are essential for analyzing dose-response data in pharmacological studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit IC₅₀/EC₅₀ values using GraphPad Prism.
  • ANOVA with Tukey’s Test : Compare multiple treatment groups.
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data.
    ’s training in chemical biology methods supports rigorous data analysis .

Tables for Key Data

Property Technique Reference Value Source
Ester C=O StretchFTIR1718 cm⁻¹
Amide C=O StretchFTIR1691 cm⁻¹
Synthetic Yield (Benchmark)Gravimetric Analysis58% (for analogous compound)
Molecular WeightMass SpectrometryTheoretical: ~437.5 g/mol

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